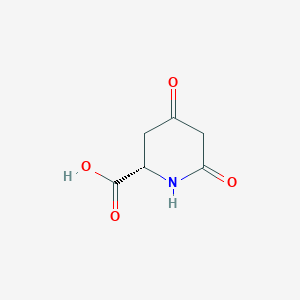

(2S)-4,6-dioxopiperidine-2-carboxylic Acid

CAS No.: 872521-99-8

Cat. No.: VC7055034

Molecular Formula: C6H7NO4

Molecular Weight: 157.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872521-99-8 |

|---|---|

| Molecular Formula | C6H7NO4 |

| Molecular Weight | 157.125 |

| IUPAC Name | (2S)-4,6-dioxopiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | JIOAUMVDGKPIAF-BYPYZUCNSA-N |

| SMILES | C1C(NC(=O)CC1=O)C(=O)O |

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

(2S)-4,6-Dioxopiperidine-2-carboxylic acid (C₆H₇NO₄, MW 157.125 g/mol) features a piperidine backbone substituted with two oxo groups at positions 4 and 6 and a carboxylic acid at position 2. The (2S) stereochemistry confers chirality, critical for its interactions with biological targets. The InChI key (JIOAUMVDGKPIAF-BYPYZUCNSA-N) and SMILES (C1C(NC(=O)CC1=O)C(=O)O) encode its stereospecific structure.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.125 g/mol |

| IUPAC Name | (2S)-4,6-dioxopiperidine-2-carboxylic acid |

| CAS No. | 872521-99-8 |

| Solubility | Not fully characterized |

Tautomeric Behavior

Nuclear magnetic resonance (NMR) studies reveal that the compound exists in equilibrium between three tautomeric forms in aqueous solution: the ketone (4,6-dioxo), hydrate (4,6-diol), and enolate (deprotonated enol) . At pH 7.0, the hydrate and ketone forms predominate, while the enolate becomes more prevalent at higher pH . This dynamic behavior influences its reactivity and binding affinity to enzymes.

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for (2S)-4,6-dioxopiperidine-2-carboxylic acid remain proprietary, VulcanChem emphasizes the importance of controlled reaction conditions (temperature, pressure, and inert atmospheres) to prevent side reactions. Analogous piperidine derivatives are typically synthesized via cyclization of amino acids or reductive amination, followed by selective oxidation.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the tautomeric equilibrium, with distinct signals for ketone (δ 208–210 ppm for carbonyl carbons) and hydrate (δ 90–95 ppm for geminal diols) .

-

Mass Spectrometry: High-resolution MS data (m/z 157.125) align with the molecular formula.

-

Infrared Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

Biological Activity and Mechanism of Action

Inhibition of Dihydroorotase

Dihydroorotase (DHOase), a zinc-dependent enzyme in Escherichia coli, catalyzes the third step in pyrimidine biosynthesis. (2S)-4,6-Dioxopiperidine-2-carboxylic acid acts as a competitive inhibitor against DHOase, with a Ki of 76 µM at pH 7.0 . The inhibitor mimics the substrate dihydroorotate, binding to the active site through hydrogen bonding via its carboxylic acid and ketone groups .

Table 2: Inhibitory Activity Against DHOase

| Condition | Ki (µM) | Predominant Tautomer |

|---|---|---|

| pH 7.0 | 76 | Ketone/Hydrate |

| pH 8.0 | 230 | Enolate |

| pH 9.0 | 450 | Enolate |

Structure-Activity Relationships (SAR)

-

Reduction Products: Hydrogenation yields two diastereomeric 4-hydroxy derivatives (compounds 4 and 5), which exhibit weaker inhibition (Ki = 1.6–3.0 mM) .

-

Dehydration Product: The alkene derivative (1,2,3,6-tetrahydro-6-oxopyridine-2-carboxylic acid) shows moderate activity (Ki = 2.3 mM), suggesting that the keto-enol equilibrium is critical for potency .

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s ability to modulate DHOase positions it as a lead for antimicrobial agents, as pyrimidine biosynthesis is essential for bacterial proliferation . Additionally, piperidine scaffolds are prevalent in CNS drugs, suggesting potential neuropharmacological applications.

Chemical Biology Tool

Its tautomeric sensitivity makes it a valuable probe for studying enzyme mechanisms dependent on keto-enol equilibria or metal coordination (e.g., zinc-dependent hydrolases) .

Future Directions

-

Optimization: Structural modifications to enhance binding affinity (e.g., fluorination at position 5).

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in model organisms.

-

Broad-Spectrum Screening: Testing against other zinc-dependent enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume